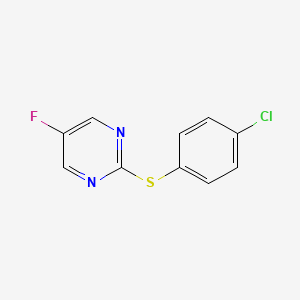

2-((4-Chlorophenyl)thio)-5-fluoropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

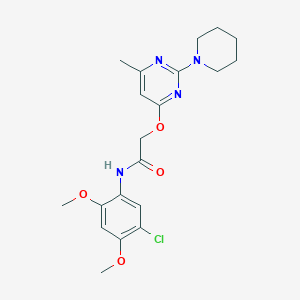

“2-((4-Chlorophenyl)thio)-5-fluoropyrimidine” is a chemical compound that contains a pyrimidine ring which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms. It also has a thioether linkage (represented by the “thio” in the name), a fluorine atom attached to the pyrimidine ring, and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its reactivity. Pyrimidines can participate in a variety of reactions, and the presence of the thioether, fluorine, and chlorophenyl groups could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine and chlorine atoms could affect its polarity and solubility .Applications De Recherche Scientifique

Kinase Inhibition Potential

- Regioselective Synthesis for Kinase Inhibitors : A study focused on the synthesis of novel compounds, including 2,4-disubstituted-5-fluoropyrimidines, which could potentially act as kinase inhibitors. This class of compounds, including derivatives of 5-fluoropyrimidine, shows promise in the development of anticancer drugs (Wada et al., 2012).

Anticancer Applications

- Oral Chemotherapy Drug S-1 : S-1, an oral fluoropyrimidine drug, which comprises a 5-fluorouracil prodrug (tegafur), has been evaluated for its efficacy in treating various cancers. The study explored its pharmacokinetics, maximum tolerated dose, and anticancer activity, highlighting the importance of fluoropyrimidine derivatives in chemotherapy (Chu et al., 2004).

Mechanistic Insights and Synthesis

- Synthesis of Fluoropyrimidines : Research on the synthesis of simple fluoropyrimidines, including derivatives like 2-((4-Chlorophenyl)thio)-5-fluoropyrimidine, provides insights into their chemical properties and potential applications in medicinal chemistry (Brown & Waring, 1974).

- Concise and Efficient Synthesis Approaches : Another study highlighted a concise and efficient protocol for synthesizing a series of 2,6-disubstituted 4-fluoropyrimidines, indicating the versatility of these compounds in drug development (Liu et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been found to target various enzymes and receptors in the body . The role of these targets is often to modulate biochemical pathways, leading to therapeutic effects.

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions . These interactions can lead to changes in the conformation and function of the target, which can result in therapeutic effects .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, including those involved in cell growth and proliferation . The downstream effects of these pathway modulations can include changes in cell behavior and function .

Pharmacokinetics

Similar compounds have been found to have varied adme properties, which can impact their bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been found to have a variety of effects, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .

Action Environment

The action of 2-((4-Chlorophenyl)thio)-5-fluoropyrimidine can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature . These factors can influence the compound’s stability, efficacy, and mode of action.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2S/c11-7-1-3-9(4-2-7)15-10-13-5-8(12)6-14-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWYKLVWXJBCFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC=C(C=N2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B2414330.png)

![3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione](/img/structure/B2414333.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2414338.png)

![N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414344.png)

![9-(5-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2414348.png)

![Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate](/img/structure/B2414351.png)